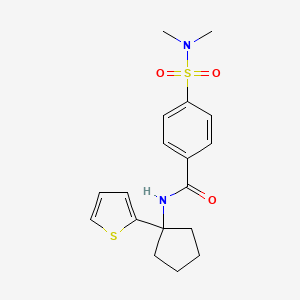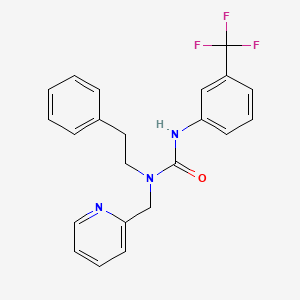
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound with potential applications in scientific research. This compound is commonly known as PTC-209 and belongs to the class of small molecule inhibitors that can target cancer stem cells.
作用機序
PTC-209 works by inhibiting the activity of BMI-1, a protein that is overexpressed in cancer stem cells. BMI-1 is involved in the regulation of stem cell self-renewal and differentiation, and its overexpression has been linked to tumor initiation and progression. PTC-209 binds to BMI-1 and prevents its interaction with other proteins, leading to the inhibition of BMI-1 activity and subsequent elimination of cancer stem cells.
Biochemical and Physiological Effects:
PTC-209 has been shown to have selective toxicity towards cancer stem cells, with little to no effect on normal stem cells or differentiated cells. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer stem cells, leading to a reduction in tumor size and metastasis. PTC-209 has also been shown to sensitize cancer stem cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
実験室実験の利点と制限
One of the main advantages of PTC-209 is its selectivity towards cancer stem cells, which makes it a promising candidate for cancer therapy. This compound has also been shown to have low toxicity towards normal cells, which is important for minimizing side effects. However, PTC-209 has some limitations in lab experiments, including its low solubility in water and its instability in solution. These limitations can make it difficult to administer PTC-209 in animal models and clinical trials.
将来の方向性
There are several future directions for PTC-209 research, including the development of more stable and soluble formulations, the optimization of dosing regimens, and the evaluation of its efficacy in combination with other cancer therapies. Other potential future directions include the identification of biomarkers that can predict response to PTC-209 and the exploration of its potential applications in other diseases, such as neurodegenerative disorders. Overall, PTC-209 has the potential to be a valuable tool in cancer stem cell research and cancer therapy.
合成法
PTC-209 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-bromopyridine with benzylamine to form 2-(benzylamino)pyridine. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde to form 1-(2-(benzylamino)pyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one. The final step involves the reaction of this intermediate with urea to form PTC-209.
科学的研究の応用
PTC-209 has potential applications in scientific research, particularly in the field of cancer stem cell research. Cancer stem cells are a subpopulation of cells within tumors that have the ability to self-renew and differentiate into various cell types. These cells are thought to be responsible for tumor initiation, maintenance, and resistance to therapy. PTC-209 has been shown to selectively target and eliminate cancer stem cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O/c23-22(24,25)18-9-6-11-19(15-18)27-21(29)28(16-20-10-4-5-13-26-20)14-12-17-7-2-1-3-8-17/h1-11,13,15H,12,14,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARPDFTXKZZJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2836288.png)
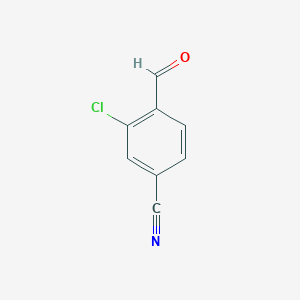
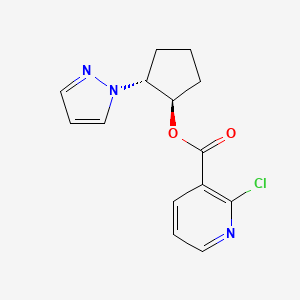
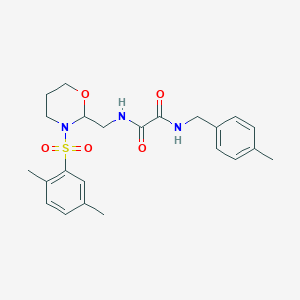
![4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine](/img/structure/B2836294.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)
![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)


![N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2836301.png)
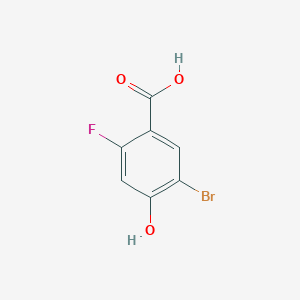
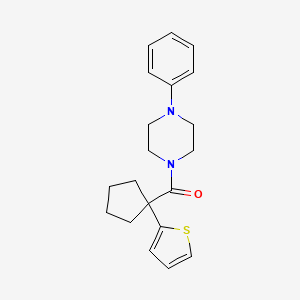
![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)
